(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include its reactivity, common reactions it undergoes, and the products of these reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. It can also include studying how these properties change under different conditions .Scientific Research Applications
Synthesis Methodologies
A significant application of this compound is found in the synthesis methodologies that aim to create eco-friendly and efficient processes. For instance, Proença and Costa (2008) described a simple and environmentally friendly approach for synthesizing 2-imino-2H-chromene-3-carboxamides, highlighting the high yield and atom economy of the process using aqueous sodium carbonate or hydrogen carbonate solution at room temperature (Proença & Costa, 2008).
Cytotoxic Activities
The potential cytotoxic activities of derivatives of this compound against various cancer cell lines have been explored. For example, Gill, Kumari, and Bariwal (2016) synthesized new 2-imino-2H-chromene-3(N-aryl)carboxamides and investigated their cytotoxic activity against four human cancer cell lines, revealing potent activity in some compounds (Gill, Kumari, & Bariwal, 2016).
Fluorescent Probes for Mitochondria
Derivatives of this compound have been developed as small molecule fluorophores for cellular applications. Guo et al. (2011) developed 2-iminocoumarin-3-carboxamide derivatives as cell-permeable fluorescent dyes with low cytotoxicity, capable of selectively staining mitochondria in living cells (Guo et al., 2011).
Antimicrobial Activity
The antimicrobial activities of related compounds have also been assessed. Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and evaluated their antimicrobial activity, demonstrating that some compounds exhibited notable antimicrobial properties (Ukhov et al., 2021).
Selective Detection of Metal Ions
Coumarin-based derivatives have been investigated for their ability to act as chemosensors for metal ions. Bekhradnia, Domehri, and Khosravi (2016) reported a coumarin derivative that acts as an efficient fluorescent probe for selective detection of Cu(II) ions in aqueous solution, demonstrating the versatility of these compounds in chemical sensing applications (Bekhradnia, Domehri, & Khosravi, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)imino-6-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-13-6-7-15-10(8-13)9-14(16(19)21)17(23-15)20-12-4-2-11(18)3-5-12/h2-9H,1H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYSQSCYYWFTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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